N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide
Description
N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it an interesting subject for chemical research.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-2-10(4-5-10)9(12)11-8-3-6-15(13,14)7-8/h8H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAOQHCKEZKLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)C(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide typically involves the reaction of 3-aminothiolane with ethylcyclopropane-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a strong base, such as potassium hydroxide, in an aprotic solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF). The choice of solvent is crucial as it affects the yield and purity of the product .
Chemical Reactions Analysis
N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of cyclopropane rings and thiolane derivatives.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:
- N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-nitrobenzenesulfonamide
- N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
These compounds share the thiolane ring structure but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of the cyclopropane ring and the thiolane moiety in this compound makes it particularly interesting for research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
